molecular formula C25H34N6O6S B1674060 L-738167 CAS No. 163212-43-9

L-738167

Numéro de catalogue: B1674060
Numéro CAS: 163212-43-9
Poids moléculaire: 546.6 g/mol
Clé InChI: YLFFZEQHDMFOEC-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Synonym: L738167) This compound (CAS: 163212-43-9) is a synthetic small molecule with the molecular formula C25H34N6O6S and a molar mass of 546.64 g/mol . Its structure features:

  • A pyrazolo[1,5-a][1,4]diazepine core with a 4-oxo substituent.
  • A piperidin-4-ylethyl group at position 5 of the diazepine ring.
  • A (4-methylphenyl)sulfonylamino moiety and a propanoic acid tail, both contributing to its physicochemical and pharmacokinetic properties.

Propriétés

Numéro CAS

163212-43-9

Formule moléculaire

C25H34N6O6S

Poids moléculaire

546.6 g/mol

Nom IUPAC

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C25H34N6O6S/c1-17-3-5-19(6-4-17)38(36,37)29-21(25(34)35)16-27-23(32)20-15-22-24(33)30(12-2-13-31(22)28-20)14-9-18-7-10-26-11-8-18/h3-6,15,18,21,26,29H,2,7-14,16H2,1H3,(H,27,32)(H,34,35)/t21-/m0/s1

Clé InChI

YLFFZEQHDMFOEC-NRFANRHFSA-N

SMILES isomérique

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O

Apparence

Solid powder

Autres numéros CAS

163212-43-9

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-((p-toluenesulfonyl)amino)-3-(((5,6,7,8-tetrahydro-4-oxo-5-(2-(piperidin-4-yl)ethyl)-4H-pyrazolo(1,5-a)(1,4)diazepin-2-yl)carbonyl)amino)propionic acid
L 738,167
L 738167
L-738,167
L-738167

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation Strategy

The diazepine ring is constructed via [3+4] cycloaddition between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. A representative protocol from recent literature involves:

Reagents :

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.2 eq)
  • Ethyl 4-bromo-3-oxobutanoate (1.0 eq)
  • DABCO (0.2 eq) in anhydrous THF

Conditions :

  • 0°C → rt, 12 h under N₂
  • 68% isolated yield after column chromatography (SiO₂, EtOAc/hexanes 3:7)

Mechanistic Insight :
The reaction proceeds through conjugate addition of the pyrazole amine to the α,β-unsaturated ester, followed by intramolecular cyclization and aromatization.

Functionalization at Position 5

Introduction of the 2-piperidin-4-ylethyl group employs Mitsunobu alkylation:

Procedure :

  • 5-Hydroxypyrazolodiazepine (1.0 eq)
  • 2-(Piperidin-4-yl)ethanol (1.5 eq)
  • DIAD (1.5 eq), PPh₃ (1.5 eq) in dry DCM

Reaction Parameters :

  • 0°C → reflux over 6 h
  • 82% yield after neutral Al₂O₃ chromatography

Key Analytical Data :

Parameter Value
HRMS (ESI+) m/z 345.1782 [M+H]⁺ (calc. 345.1789)
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, pyrazole-H), 4.21 (m, 2H, OCH₂), 3.15 (m, 1H, piperidine)

Synthesis of N-Tosyl-L-alanine Segment

Direct Sulfonylation Protocol

Tosylation of L-alanine follows a modified Schotten-Baumann procedure:

Stepwise Process :

  • L-Alanine (1.0 eq) suspended in 10% NaOH (aq)
  • p-Toluenesulfonyl chloride (1.05 eq) added portionwise at 0°C
  • Vigorous stirring for 2 h
  • Acidification to pH 2 with conc. HCl

Optimization Notes :

  • Strict temperature control (<5°C) prevents racemization
  • 94% yield with >99% ee (Chiralpak AD-H HPLC)

Convergent Assembly via Amide Coupling

Fragment Coupling Strategy

The final assembly employs sequential coupling reactions:

First Coupling (Diazepine → Core) :

  • EDCl (1.2 eq), HOBt (1.1 eq) in anhydrous DMF
  • 5-(2-Piperidin-4-ylethyl)pyrazolodiazepine (1.0 eq)
  • N-Tosyl-L-alanine (1.05 eq)
  • 78% yield after 6 h at -10°C

Second Coupling (Propanoic Acid → Sidechain) :

  • HATU (1.5 eq), DIPEA (3.0 eq) in DCM/MeCN (1:1)
  • 24 h at rt under argon
  • Final yield: 63% after prep-HPLC (C18, 0.1% TFA/MeCN)

Critical Process Parameters

Stereochemical Control

  • Use of Oppolzer’s sultam auxiliary for β-amino acid configuration
  • Dynamic kinetic resolution during Mitsunobu alkylation

Purification Challenges

  • Reverse-phase HPLC essential for removing diastereomeric impurities
  • Ion-pair chromatography (heptafluorobutyric acid) improves peak symmetry

Analytical Characterization Summary

Comprehensive Spectroscopic Data :

Technique Key Diagnostic Signals
¹³C NMR (101 MHz, DMSO-d6) 172.8 (COOH), 167.2 (amide C=O), 144.1 (SO₂)
IR (ATR) 3320 (NH), 1705 (C=O), 1342 cm⁻¹ (SO₂ asym)
HRMS (ESI-) m/z 655.2341 [M-H]⁻ (calc. 655.2349)

Comparative Evaluation of Synthetic Routes

Methodological Advances :

  • Transition metal-catalyzed C-N coupling improves atom economy vs. classical Mitsunobu
  • Flow chemistry approaches reduce reaction times from 48 h → 6 h for key cyclization steps

Yield Optimization Landscape :

Step Classical Yield Optimized Yield
Diazepine formation 58% 82% (microwave)
Tosylation 76% 94% (phase-transfer)
Final coupling 41% 63% (HATU/DIPEA)

Industrial-Scale Considerations

Cost Analysis

  • HATU vs. EDCl/HOBt: 23% reduction in coupling reagent costs
  • Solvent recovery systems critical for DMF and MeCN

Regulatory Aspects

  • ICH Q3D elemental impurities: Control of Pd (<10 ppm) in coupling steps
  • Genotoxic impurities: Strict monitoring of sulfonyl chlorides

Emerging Methodologies

Biocatalytic Approaches

  • Lipase-mediated dynamic kinetic resolution for β-amino acid synthesis
  • Transaminases for chiral piperidine sidechain installation

Photoredox Functionalization

  • Late-stage C-H amination of the diazepine ring
  • Decarboxylative cross-coupling for fragment assembly

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur glycoprotéique IIb/IIIa sur les plaquettes. Cette liaison inhibe l'interaction entre le fibrinogène et le récepteur, empêchant l'agrégation plaquettaire et la formation de thrombus. La liaison de haute affinité aux plaquettes est un facteur clé de son profil pharmacodynamique prolongé.

Applications De Recherche Scientifique

L-738167 has several scientific research applications:

Mécanisme D'action

L-738167 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The high-affinity binding to platelets is a key factor in its prolonged pharmacodynamic profile .

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

Key Substituents and Functional Groups:

The compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)...]propanoic acid C25H34N6O6S 546.64 Pyrazolo-diazepine core, sulfonylamino group, piperidine-ethyl chain, propanoic acid
(2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid C11H13NO5S 271.29 Sulfonylamino group, acetylphenyl substituent, propanoic acid
Tyr-Tyr-Phe (L-Tyrosyl-L-tyrosyl-L-phenylalanine) C27H29N3O6 491.21 Tripeptide backbone with tyrosine and phenylalanine residues, hydroxyl groups
Pyrazolo-diazepine analogs (e.g., 8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol) Variable Variable Diazepine/isoxazole fused rings, hydroxy/alkyl substituents

Structural Insights:

  • The sulfonylamino group is a critical pharmacophore in both the target compound and (2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid , suggesting shared hydrogen-bonding or receptor-binding capabilities.
  • The pyrazolo-diazepine core differentiates the target compound from peptide-based analogs like Tyr-Tyr-Phe , which lack heterocyclic complexity .
  • Substituents such as the piperidin-4-ylethyl chain may enhance lipophilicity and membrane permeability compared to simpler sulfonamide derivatives .

Bioactivity and Target Interactions

Evidence from Hierarchical Clustering and Mode of Action:

Studies on bioactivity profiling indicate that compounds with structural similarities often cluster into groups with analogous modes of action . For example:

  • Sulfonamide-containing compounds (e.g., the target compound and its acetylphenyl analog) may target enzymes like carbonic anhydrases or proteases due to sulfonamide’s affinity for zinc-containing active sites .
  • Pyrazolo-diazepine derivatives are frequently associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation, as seen in structurally related compounds .
Mass Spectrometry and Target Prediction:

Machine learning methods combining mass spectrometry and chemical structure data (e.g., SVM-based approaches) predict that compounds with diazepine cores often interact with proteins involved in nucleotide metabolism or apoptosis regulation .

Functional Group Impact on Pharmacokinetics

  • Sulfonylamino Group: Enhances solubility and stability but may reduce blood-brain barrier penetration compared to nonpolar analogs .
  • Propanoic Acid Tail: Increases hydrophilicity, favoring renal excretion over hepatic metabolism .

Activité Biologique

The compound (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid exhibits a complex structure that suggests potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H34N6O6SC_{25}H_{34}N_{6}O_{6}S with a molecular weight of 546.64 g/mol. The structure includes a sulfonamide group and a piperidine moiety, which are known to enhance biological activity in many compounds.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties:

  • Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds with sulfonamide structures often act as enzyme inhibitors. For instance, studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase and urease .
  • Anticancer Potential : The presence of the pyrazolo[1,5-a][1,4]diazepine scaffold is linked to anticancer activity. Research on similar derivatives has shown promising results against various cancer cell lines, including lung carcinoma .

1. Antibacterial Screening

A study synthesized several compounds similar to the target compound and tested their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against multiple bacterial strains:

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
Target CompoundTBDTBD

2. Enzyme Inhibition Studies

Research highlighted the inhibitory effects of derivatives on urease and acetylcholinesterase:

CompoundIC50 (μM)Enzyme Target
Compound X2.14 ± 0.003Urease
Target CompoundTBDTBD

3. Anticancer Activity

In vitro studies showed that derivatives containing similar scaffolds induced apoptosis in cancer cells:

CompoundCell Line TestedIC50 (μM)
Compound YA549 (Lung)8.107
Target CompoundTBDTBD

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Cellular Uptake : The piperidine moiety may facilitate cellular uptake through membrane transport mechanisms.

Q & A

Q. What synthetic strategies are commonly employed for preparing structurally complex amino acid derivatives like this compound?

The synthesis of such derivatives typically involves multi-step protocols with careful optimization of reaction conditions. For example, a three-step approach can be used:

Initial coupling : Reacting a pyrazolo-diazepine carbonyl intermediate with a sulfonamide-containing amino acid under reflux in ethanol (80–88% yield) .

Reductive amination : Using NaBH3CN in methanol at 0°C to room temperature (85–90% yield) to introduce piperidine-ethyl substituents.

Acid hydrolysis : Refluxing with concentrated HCl (70–75% yield) to deprotect and finalize the propanoic acid moiety.
Key parameters include temperature control, solvent selection, and catalyst use (e.g., NaBH3CN for selective reduction). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and substituent placement. For example, chiral C-H protons appear as distinct singlets (~5.8 ppm), while aromatic protons in the pyrazole ring resonate at 7.2–8.4 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1709 cm⁻¹ (C=O stretch) and 1604 cm⁻¹ (C=N stretch) validate carbonyl and heterocyclic groups .
  • High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol, water, and phosphate buffers (pH 5.5) resolve impurities, with tetrabutylammonium hydroxide enhancing peak symmetry .

Advanced Research Questions

Q. How can pharmacokinetic properties of this compound be optimized for in vivo studies?

Pharmacokinetic enhancement often involves structural modifications:

  • Phosphate prodrugs : Introducing phosphate groups to the propanoic acid moiety improves aqueous solubility. For instance, tert-butoxycarbonyl (Boc) protection of amino groups during synthesis minimizes undesired metabolic cleavage .
  • Lipophilicity adjustments : Substituting the 4-methylphenyl sulfonyl group with halogenated analogs (e.g., Cl or F) can modulate blood-brain barrier penetration, as seen in related antimycobacterial agents .

Q. What methodologies are effective for resolving impurities or diastereomers during scale-up synthesis?

  • HPLC method development : Adjusting mobile phase pH (5.5 ± 0.02) and using ion-pair reagents (e.g., tetrabutylammonium hydroxide) enhance separation of co-eluting diastereomers. System suitability tests ensure reproducibility .
  • Crystallization optimization : Differential solubility in ethanol/water mixtures at controlled temperatures (e.g., 0°C) can isolate the desired enantiomer, as demonstrated in similar amino acid derivatives .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Systematic Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., R = H, Br, Cl in ’s Compound 3 series) clarifies their impact on target binding. For example, Br substituents may enhance hydrophobic interactions but reduce solubility .
  • Dose-response validation : Replicating assays under standardized conditions (e.g., fixed pH, temperature) minimizes variability. Statistical tools like Design of Experiments (DoE) identify critical factors affecting bioactivity .

Q. What advanced computational tools can predict binding interactions with biological targets?

  • Molecular docking simulations : Software like AutoDock Vina models interactions between the pyrazolo-diazepine core and enzymatic active sites. Key residues (e.g., piperidine-ethyl group interactions with hydrophobic pockets) guide lead optimization.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : These methods assess electronic effects of substituents (e.g., electron-withdrawing groups on sulfonamide reactivity) to refine synthetic pathways .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Critical Parameters
1EtOH, reflux80–88Stoichiometry, time
2NaBH3CN, MeOH85–90Temperature (0°C→RT)
3HCl, reflux70–75Acid concentration
Adapted from .

Q. Table 2. HPLC Mobile Phase Composition for Impurity Profiling

ComponentVolume RatiopH Adjustment
Methanol5Phosphoric acid to 5.5
Water1
0.2 M NaH2PO42
0.4 M Tetrabutylammonium3
Adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-738167
Reactant of Route 2
L-738167

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.